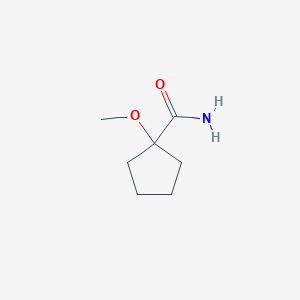

1-methoxycyclopentane-1-carboxamide

Description

Contextualization within Cyclopentane (B165970) Derivatives

The cyclopentane ring is a fundamental structural motif found in numerous natural products and biologically active molecules. researchgate.netingentaconnect.com Its prevalence underscores the importance of developing synthetic methods to access diverse cyclopentane derivatives. researchgate.netingentaconnect.com The synthesis of highly substituted cyclopentanes, particularly those with defined stereochemistry, presents a significant challenge to organic chemists but also offers the opportunity to create novel molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netingentaconnect.com The cyclopentane framework can serve as a versatile scaffold for the development of new therapeutic agents. ingentaconnect.com

Significance of Methoxy (B1213986) and Carboxamide Functionalities in Chemical Scaffolds

The methoxy (-OCH3) and carboxamide (-CONH2) groups are crucial functional groups in the design of new molecules, particularly in the field of drug discovery.

The methoxy group can significantly influence a molecule's properties. youtube.com It can affect how a molecule binds to a biological target and can also impact its metabolic stability and other pharmacokinetic properties. youtube.comacs.org

Overview of Synthetic Challenges and Opportunities for Quaternary Carbon Centers

A defining feature of 1-methoxycyclopentane-1-carboxamide is the presence of a quaternary carbon center—a carbon atom bonded to four other carbon or heteroatoms. The construction of such centers is a well-known challenge in organic synthesis due to the steric hindrance associated with bringing four substituents together. beilstein-journals.orgpnas.org The difficulty is often magnified when trying to create these centers in a stereocontrolled manner. pnas.orgpnas.org

Despite the synthetic hurdles, the creation of quaternary carbon centers is a significant area of research because these structural motifs are found in a wide array of natural products with interesting biological activities. beilstein-journals.orgrsc.org The development of new catalytic methods to asymmetrically synthesize quaternary carbons has been a major focus, leading to more efficient routes to complex molecules. rsc.orgacs.org Overcoming the challenges associated with forming these congested centers provides access to novel chemical space and the potential for the discovery of new bioactive compounds. beilstein-journals.orgresearchgate.net

Compound Names Mentioned:

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-methoxycyclopentane-1-carboxamide |

InChI |

InChI=1S/C7H13NO2/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H2,8,9) |

InChI Key |

LRPBPVNENAUSFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCC1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Methoxycyclopentane 1 Carboxamide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For 1-methoxycyclopentane-1-carboxamide, the most logical disconnections involve cleaving the robust amide and carbon-carbon bonds, or considering functional group interconversions.

The primary and most intuitive disconnection is that of the amide bond (C-N bond). This is a common strategy in amide synthesis, leading back to a suitable carboxylic acid derivative and an amine source, in this case, ammonia (B1221849). amazonaws.com This disconnection suggests that this compound can be synthesized from an activated form of 1-methoxycyclopentane-1-carboxylic acid.

A second strategic disconnection can be made at the level of the nitrile functional group. This approach envisions the carboxamide being formed via the partial hydrolysis of a nitrile precursor, 1-methoxycyclopentane-1-carbonitrile (B2662273). semanticscholar.orglibretexts.org This nitrile itself can be retrosynthetically traced back to cyclopentanone (B42830), highlighting a convergent synthetic plan from simple starting materials. These key disconnections are illustrated below.

Key Retrosynthetic Pathways for this compound

Pathway A: Amide Bond Disconnection

Target: this compound

Disconnection: C-N (Amide) Bond

Precursors: 1-Methoxycyclopentane-1-carboxylic acid (or its acyl chloride) + Ammonia

Pathway B: Nitrile Hydrolysis Route

Target: this compound

Functional Group Interconversion: Amide ← Nitrile

Precursor: 1-Methoxycyclopentane-1-carbonitrile

Direct Amidation Pathways

Direct amidation strategies focus on forming the amide bond from a carboxylic acid or its derivatives. These methods are among the most frequently used reactions in medicinal and process chemistry.

From 1-Methoxycyclopentane-1-carboxylic Acid Derivatives

This approach utilizes 1-methoxycyclopentane-1-carboxylic acid as the key starting material, which is then "activated" to facilitate the reaction with ammonia.

The direct condensation of a carboxylic acid and an amine to form an amide is typically facilitated by a coupling reagent. chimia.ch These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amine. luxembourg-bio.comfishersci.it For the synthesis of this compound, this involves the reaction of 1-methoxycyclopentane-1-carboxylic acid with ammonia in the presence of such a reagent.

A variety of coupling reagents are available, broadly classified into carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HBTU, HATU). luxembourg-bio.comluxembourg-bio.com The choice of reagent can be critical, especially for sterically hindered substrates like 1-methoxycyclopentane-1-carboxylic acid, which has a quaternary α-carbon. chimia.ch For sterically demanding couplings, specific reagent combinations such as Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 2-hydroxypyridine-N-oxide (HOPO) have demonstrated superior performance. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproducts | Characteristics & Considerations |

| Carbodiimides | DCC, EDC, DIC | Ureas (e.g., DCU from DCC) | Widely used; EDC and its urea (B33335) byproduct are water-soluble, simplifying workup. fishersci.ityoutube.com Can lead to epimerization in chiral substrates, which is often suppressed by additives like HOBt or HOAt. luxembourg-bio.com |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Tetramethylurea | Highly efficient and fast reactions. luxembourg-bio.comnih.gov Often used in peptide synthesis. Can be sensitive to moisture. Some have been flagged for safety concerns regarding explosiveness or anaphylaxis. nih.gov |

| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide (HMPA) | Very effective but generate carcinogenic HMPA as a byproduct, limiting their use. luxembourg-bio.com |

| Other Reagents | CDI, T3P, DMT-MM | Imidazole, Polyphosphoric acid | Offer different reactivity profiles and workup procedures. DMT-MM is noted for its effectiveness in aqueous media. luxembourg-bio.com |

A classic and robust two-step method for amide synthesis involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.it This is followed by the reaction of the acyl chloride with an amine.

Step 1: Acyl Chloride Formation 1-methoxycyclopentane-1-carboxylic acid can be converted to 1-methoxycyclopentane-1-carbonyl chloride using standard chlorinating agents. orgoreview.com The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.org Thionyl chloride is often used due to its low cost and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk Oxalyl chloride is a milder and more selective reagent that also produces gaseous byproducts (CO, CO₂, HCl), but it is more expensive. researchgate.net

Step 2: Amidation of the Acyl Chloride The resulting 1-methoxycyclopentane-1-carbonyl chloride is a highly electrophilic species that reacts readily with ammonia to form the target amide, this compound. The reaction is typically rapid and highly exothermic. libretexts.org A key consideration in this step is the formation of HCl as a byproduct. To prevent the protonation of the ammonia nucleophile, which would render it unreactive, the reaction is usually carried out with at least two equivalents of ammonia: one to form the amide and the second to act as a base to neutralize the HCl. libretexts.orgyoutube.com Alternatively, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can be used. fishersci.ithud.ac.uk

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Cost-effective; gaseous byproducts simplify product isolation. chemguide.co.uklibretexts.org The reaction can be performed neat or in an inert solvent. |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder and more selective than SOCl₂. researchgate.net Often used for sensitive substrates. More expensive. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Solid reagent; reaction gives liquid POCl₃ as a byproduct, which must be separated by distillation. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent; less vigorous reaction than PCl₅. Requires separation from the phosphoric acid byproduct. chemguide.co.uk |

Nitrile Hydrolysis Approaches

An alternative synthetic route begins with 1-methoxycyclopentane-1-carbonitrile and involves its partial hydrolysis to the corresponding amide. The primary challenge of this method is to prevent over-hydrolysis to the carboxylic acid, which is often a competing side reaction. commonorganicchemistry.comorgsyn.org

The hydrolysis of nitriles to amides can be effectively catalyzed by strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in the presence of water. libretexts.orgmasterorganicchemistry.com The mechanism begins with the protonation of the nitrile's nitrogen atom, which significantly increases the electrophilicity of the nitrile carbon. libretexts.org This allows for the nucleophilic attack of a water molecule. A subsequent tautomerization leads to the formation of the amide. libretexts.org

While this method is straightforward, the amide product itself can be hydrolyzed further to the carboxylic acid under the same acidic conditions. masterorganicchemistry.comkhanacademy.org Therefore, achieving a high yield of the amide requires careful control over reaction parameters such as temperature, reaction time, and the concentration of the acid. It is possible to stop the reaction at the amide stage, but this often requires careful monitoring. masterorganicchemistry.com Mild reaction conditions are generally favored to enhance the selectivity for the amide product. semanticscholar.orgresearchgate.net

Table 3: General Conditions for Nitrile Hydrolysis

| Condition | Reagents/Catalysts | Characteristics |

| Acid-Catalyzed | H₂SO₄, HCl, H₃O⁺ | The reaction proceeds via a protonated nitrile intermediate. libretexts.org A primary challenge is preventing the subsequent hydrolysis of the amide product to the carboxylic acid. masterorganicchemistry.com |

| Base-Catalyzed | NaOH, KOH with H₂O₂ | The Radziszewski reaction, using hydrogen peroxide in an alkaline medium, is a mild and effective method for converting nitriles to amides. commonorganicchemistry.comacs.org Often provides good yields and minimizes over-hydrolysis. |

| Transition Metal-Catalyzed | Ru, Rh, Pd complexes | Various transition metal catalysts can facilitate the hydration of nitriles to amides under mild conditions, often with high selectivity. semanticscholar.org |

Base-Catalyzed Hydrolysis

The conversion of nitriles to carboxamides can be effectively achieved through base-catalyzed hydrolysis. This process typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the nitrile group. This initial step forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated to yield an imidic acid. Through a series of proton transfers and rearrangements, the amide is ultimately formed. chemistrysteps.com

While this method is a fundamental transformation in organic chemistry, the reaction conditions, such as the concentration of the base and the temperature, must be carefully controlled. In some instances, prolonged reaction times or harsh conditions can lead to the further hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.comkhanacademy.org For the synthesis of this compound, this would involve the hydrolysis of 1-methoxycyclopentane-1-carbonitrile. The presence of the methoxy (B1213986) group on the same carbon as the nitrile may influence the electronic environment and, consequently, the reaction kinetics. Research on the base-catalyzed hydrolysis of the polymer of intrinsic microporosity (PIM-1), which contains nitrile groups, has shown that the process can yield a mixture of amide and carboxylic acid functionalities, highlighting the need for precise control over the reaction. rsc.org

Catalytic Aminolysis of Nitriles

Catalytic aminolysis of nitriles presents an alternative and often more direct route to carboxamides. This method involves the direct reaction of a nitrile with an amine in the presence of a catalyst. Various catalytic systems have been developed to facilitate this transformation, offering advantages in terms of efficiency and selectivity.

One notable approach involves the use of a catalyst system formed by the combination of an oxime with a metal salt, such as zinc nitrate. google.com In this process, the nitrile coordinates to the metal center, activating it for nucleophilic attack by the oxime. The resulting intermediate undergoes hydrolysis to generate the carboxamide and regenerate the oxime, allowing for a catalytic cycle. google.com This method has been demonstrated for a range of alkyl, benzyl, and aryl nitriles. google.com

Another strategy employs a combination of nitrile hydratase (NHase) enzymes with transition-metal catalysis. nih.gov This chemo-biocatalytic approach allows for the selective hydration of nitriles to primary amides under mild conditions, which can then undergo further functionalization, such as N-arylation, in the same reaction vessel. nih.gov This integrated system showcases a modern approach to amide synthesis with potential applications for complex molecules.

Functional Group Interconversions on Cyclopentane (B165970) Scaffolds

The synthesis of this compound can also be approached by building the molecule through the sequential introduction of the required functional groups onto a cyclopentane ring. beilstein-journals.org This strategy relies on the principles of functional group interconversion, a cornerstone of organic synthesis. organic-chemistry.org

Once the methoxy group is in place, the carboxamide functionality can be introduced. A common precursor for this transformation is a carboxylic acid. The conversion of a carboxylic acid to a carboxamide is a fundamental reaction in organic synthesis. researchgate.netucl.ac.uk This is typically achieved by activating the carboxylic acid, for example, by converting it into an acyl chloride or using a coupling reagent, followed by reaction with ammonia or an amine. ucl.ac.uk

A variety of coupling reagents are available, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. cbijournal.com The reaction can be performed in various solvents, with a growing emphasis on greener alternatives. cbijournal.com

Stereoselective Synthesis Considerations (if applicable to chiral analogs)

While this compound itself is not chiral, the principles of stereoselective synthesis become crucial when considering the preparation of chiral analogs with additional substituents on the cyclopentane ring. The development of methods for the stereocontrolled synthesis of substituted cyclopentanes is an active area of research. organic-chemistry.orgbaranlab.org

Strategies for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. nih.govnih.gov For instance, stereoselective [3+2] cycloaddition reactions have been developed to construct polysubstituted cyclopentane derivatives with high diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, ring-closing metathesis of functionalized dienes, followed by stereoselective functionalization of the resulting cyclopentene (B43876), has been employed in the synthesis of polyhydroxylated cyclopentane β-amino acids. nih.gov These advanced methodologies provide the tools necessary to access specific stereoisomers of more complex cyclopentane-based molecules.

Green Chemistry and Sustainable Synthetic Approaches for Carboxamides

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including carboxamides. researchgate.netnih.gov The goal is to develop methods that are more environmentally benign, using less hazardous substances and generating minimal waste.

For carboxamide synthesis, green approaches include the use of catalytic methods to avoid stoichiometric activating reagents, the use of safer solvents, and the development of solvent-free reaction conditions. researchgate.netcbijournal.com For example, a solvent-free synthesis of amides from carboxylic acids and urea using boric acid as a catalyst has been reported. researchgate.net This method is simple, efficient, and avoids the use of hazardous solvents. researchgate.net

Enzymatic methods also represent a key aspect of green chemistry. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), for the direct amidation of carboxylic acids with amines offers a sustainable and efficient alternative to traditional chemical methods. nih.gov These enzymatic reactions can often be performed under mild conditions and in greener solvents, such as cyclopentyl methyl ether. nih.gov Furthermore, the direct coupling of aldehydes with amines in the presence of an oxidant using polyethylene (B3416737) glycol (PEG-400) as a green reaction medium provides another eco-friendly route to amides. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Methoxycyclopentane 1 Carboxamide

Reactions Involving the Carboxamide Functionality

The carboxamide group is a relatively stable functional group due to resonance stabilization between the nitrogen lone pair and the carbonyl group. pearson.comfuturelearn.comquora.com However, it can undergo several important reactions under specific conditions.

Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. libretexts.orglibretexts.org The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon.

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by water. libretexts.org This is followed by proton transfer and elimination of ammonia (B1221849) to yield the carboxylic acid.

In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequent elimination of the amide anion, which is a poor leaving group, is typically the rate-determining step and often requires heat. The amide anion then deprotonates the newly formed carboxylic acid. libretexts.org

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Product | General Observations |

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 1-methoxycyclopentane-1-carboxylic acid and ammonium (B1175870) ion | The amine product is protonated, making the reaction irreversible. libretexts.org |

| Basic | H₂O, OH⁻ (e.g., NaOH, KOH), heat | 1-methoxycyclopentane-1-carboxylate and ammonia | The carboxylic acid product is deprotonated, driving the reaction to completion. libretexts.org |

The reduction of amides is a fundamental transformation in organic synthesis. Depending on the reducing agent and reaction conditions, 1-methoxycyclopentane-1-carboxamide can be reduced to either an amine or an alcohol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce amides to amines. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the initial addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. masterorganicchemistry.com

Alternatively, under specific conditions, amides can be reduced to alcohols. For instance, the use of samarium(II) iodide (SmI₂) in the presence of an amine and water has been shown to chemoselectively reduce primary, secondary, and tertiary amides to alcohols with high yields. nih.gov This method proceeds via C-N bond cleavage in the carbinolamine intermediate. nih.gov

Table 2: Representative Reduction Reactions of Amides

| Reagent System | Product Type | Example Product from this compound |

| LiAlH₄ followed by H₂O workup | Amine | (1-methoxycyclopentyl)methanamine |

| SmI₂ / Amine / H₂O | Alcohol | (1-methoxycyclopentyl)methanol |

Primary amides, such as this compound, can undergo N-substitution reactions to form secondary or tertiary amides. These reactions typically involve the deprotonation of the amide nitrogen to form an amidate anion, which then acts as a nucleophile. organic-chemistry.org However, direct alkylation can be challenging due to the relatively low acidity of the N-H protons and the potential for O-alkylation.

More efficient methods for N-alkylation often involve the use of strong bases and reactive alkylating agents or transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org For example, copper-catalyzed N-arylation (Goldberg reaction) or palladium-catalyzed N-alkylation are modern methods for forming C-N bonds with amides. organic-chemistry.org

Derivatization at the nitrogen atom can also be achieved through reactions such as acylation with acid chlorides or anhydrides to form N-acylamides (imides). masterorganicchemistry.com

The lone pair of electrons on the nitrogen atom of an amide is delocalized onto the adjacent carbonyl group through resonance. pearson.comfuturelearn.comquora.com This delocalization reduces the availability of the lone pair, making amides much weaker nucleophiles than the corresponding amines. quora.com While amides can act as nucleophiles, for instance in reactions with strong electrophiles like thionyl chloride, their nucleophilicity is generally low. libretexts.org

Conversely, the resonance stabilization also decreases the electrophilicity of the carbonyl carbon compared to other carbonyl compounds like esters or acid chlorides. pearson.comfuturelearn.comquora.com The carbonyl carbon in an amide is less susceptible to nucleophilic attack. futurelearn.com However, protonation of the carbonyl oxygen under acidic conditions can enhance the electrophilicity of the carbonyl carbon, allowing it to react with nucleophiles. libretexts.orgnih.gov

Reactions at the Methoxy (B1213986) Group

The methoxy group in this compound is an ether linkage and can undergo characteristic ether reactions.

Ethers are generally unreactive but can be cleaved by strong acids, most commonly hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgtransformationtutoring.comlibretexts.orgmasterorganicchemistry.com The reaction involves the protonation of the ether oxygen to form a good leaving group (methanol in this case). transformationtutoring.commasterorganicchemistry.com This is followed by a nucleophilic substitution reaction where the halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms. libretexts.orglibretexts.org

In the case of this compound, the cleavage can proceed via an Sₙ1 or Sₙ2 mechanism. Given that the methoxy group is attached to a tertiary carbon, an Sₙ1 pathway is highly probable, especially with a good leaving group and a polar protic solvent. libretexts.orglibretexts.org This would involve the formation of a tertiary carbocation at the C1 position of the cyclopentane (B165970) ring, which would then be attacked by the halide ion.

The reaction of methoxycyclopentane with excess HBr, a closely related substrate, yields 1-bromocyclopentane. pearson.com By analogy, the acid cleavage of this compound is expected to yield 1-bromocyclopentane-1-carboxamide and methanol (B129727). If excess acid is used, the methanol can be further converted to methyl bromide. libretexts.org

Table 3: Predicted Products of Ether Cleavage of this compound

| Reagent | Expected Major Organic Products | Reaction Pathway |

| HBr (1 equivalent) | 1-bromocyclopentane-1-carboxamide and Methanol | Sₙ1 |

| HI (excess) | 1-iodocyclopentane-1-carboxamide and Methyl iodide | Sₙ1 and subsequent Sₙ2 on methanol |

Cyclopentane Ring Reactivity and Transformations

The cyclopentane ring in this compound, while generally stable, can undergo specific reactions, particularly those that relieve its inherent torsional strain. libretexts.org The presence of the geminal methoxy and carboxamide groups can influence the regioselectivity and stereoselectivity of these transformations.

Ring-opening of the cyclopentane ring in this compound would likely require relatively harsh conditions or specific reagents that can overcome the stability of the five-membered ring. However, certain catalytic processes are known to promote the ring-opening of cycloalkanols, which could be a potential transformation pathway if the carboxamide were to be reduced. rsc.org

For instance, silver-catalyzed ring-opening of tertiary cycloalkanols has been demonstrated for the functionalization of other molecules. rsc.org While not a direct reaction of the starting material, it points to potential downstream transformations.

The functionalization of the cyclopentane ring itself, without ring-opening, is a more probable transformation. This could involve C-H activation at one of the methylene (B1212753) positions (C2, C3, C4, or C5). The directing effect of the carboxamide group could play a crucial role in determining the site of functionalization.

While direct C-H functionalization of this compound is not documented, studies on other cyclopentane carboxamides have shown that remote C-H activation is possible. baranlab.org These reactions often employ transition metal catalysts and specific directing groups to achieve regioselectivity.

Table 2: Potential Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Expected Product |

| Halogenation | N-Halosuccinimide, Radical Initiator | Halogenated cyclopentane ring |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Hydroxylated or ketonized cyclopentane ring |

| C-H Arylation | Aryl Halide, Palladium Catalyst, Directing Group | Arylated cyclopentane ring |

The stereochemical outcome of these reactions would be influenced by the conformation of the cyclopentane ring, which exists in a dynamic equilibrium between envelope and half-chair forms to minimize torsional strain. libretexts.orgyoutube.com

Investigating Reaction Mechanisms and Transition States

The investigation of reaction mechanisms and transition states for the transformations of this compound would rely heavily on computational chemistry, such as Density Functional Theory (DFT) calculations. nih.gov These theoretical studies can provide valuable insights into the energetics of different reaction pathways and the structures of key intermediates and transition states.

For the methoxy group-directed transformations, DFT calculations could be used to model the formation of the N-acyliminium ion and its subsequent reaction with nucleophiles. This would help in understanding the factors that control the stereoselectivity of the reaction.

In the context of ring functionalization, computational studies could aid in predicting the most favorable site for C-H activation by analyzing the bond dissociation energies of the different C-H bonds in the cyclopentane ring and the stability of the resulting radical or organometallic intermediates.

Understanding the conformational landscape of the cyclopentane ring is also critical. libretexts.org The relatively low energy barrier between the envelope and half-chair conformations means that both are likely populated at room temperature, and either could be the reactive conformation depending on the specific reaction. youtube.com

Computational and Theoretical Studies of 1 Methoxycyclopentane 1 Carboxamide

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules. For 1-methoxycyclopentane-1-carboxamide, these calculations would involve methods like Density Functional Theory (DFT) to predict its most stable geometric arrangements and electronic properties.

Conformational Analysis and Energy Minima

The cyclopentane (B165970) ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the 'envelope' and 'half-chair' forms. libretexts.orgic.ac.uklumenlearning.com In the envelope conformation, four carbon atoms are in a plane, and the fifth is out of the plane, resembling an open envelope. lumenlearning.com The half-chair conformation has three adjacent atoms in a plane, with the other two displaced on opposite sides of the plane. For cyclopentane itself, the envelope conformation is considered the lowest energy state. libretexts.org

For this compound, the presence of the methoxy (B1213986) and carboxamide substituents on the same carbon atom (C1) will significantly influence the conformational preference. The molecule will likely adopt a conformation that minimizes steric hindrance between these two bulky groups and the adjacent methylene (B1212753) groups of the cyclopentane ring. Computational studies on substituted cyclopentanes have shown that the ring can adopt various puckered conformations to accommodate substituents. acs.orgacs.org A thorough conformational analysis using computational methods would be necessary to identify the global minimum energy structure and the energy barriers between different conformations.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. ossila.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For an amide, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom, which can be delocalized into the carbonyl group's π-system. yale.eduyale.edu This intramolecular interaction stabilizes the amide bond and makes the nitrogen lone pair less basic and the carbonyl group less electrophilic compared to isolated amines and ketones. yale.eduyale.edu In this compound, the HOMO would likely have significant contributions from the nitrogen lone pair and potentially the oxygen of the methoxy group. The LUMO would be the π* antibonding orbital of the carbonyl group. yale.edu

A lower HOMO-LUMO gap generally implies higher reactivity. ossila.com DFT calculations could provide precise energy values for these orbitals and a map of the electron density distribution, highlighting the most electron-rich and electron-poor regions of the molecule.

Table 1: Expected Frontier Molecular Orbital Properties

| Property | Expected Characteristic for this compound |

|---|---|

| HOMO | Primarily located on the amide nitrogen and methoxy oxygen atoms. |

| LUMO | Primarily located on the π* orbital of the carbonyl group. |

| HOMO-LUMO Gap | Moderate to high, indicating good kinetic stability. |

This table is generated based on general principles of computational chemistry applied to amide-containing molecules.

Vibrational Frequency Calculations (Theoretical IR/Raman)

Theoretical vibrational frequency calculations, typically performed using DFT methods, are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.govnih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, it is possible to assign the observed spectral bands to specific molecular motions.

For this compound, the calculated IR and Raman spectra would be expected to show characteristic bands for the functional groups present. Key vibrational modes would include:

N-H stretching: of the primary amide.

C=O stretching (Amide I band): This is a strong and characteristic absorption for amides. nih.gov

N-H bending (Amide II band): Another characteristic amide vibration.

C-N stretching: of the amide and the C-O stretching of the methoxy group.

C-H stretching and bending: of the cyclopentane ring and the methyl group.

The calculated spectra would aid in the structural confirmation of the molecule by comparing them with experimental data. nih.govnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3400-3200 |

| Amide (C=O) | Amide I Stretching | 1700-1630 |

| Amide (N-H) | Amide II Bending | 1640-1550 |

| Methoxy (C-O) | Stretching | 1150-1085 |

This table presents generally accepted wavenumber ranges for the indicated functional groups and vibrational modes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model reaction pathways and characterize the transition states of chemical reactions. nih.gov While no specific reaction studies for this compound were found, general reactivity patterns of amides can be considered. For instance, the hydrolysis of the amide bond is a fundamental reaction. Computational modeling could elucidate the mechanism of this reaction, whether acid or base-catalyzed, by identifying the intermediates and transition states involved and calculating the corresponding activation energies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts from DFT)

DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. biorxiv.orgnih.govijcce.ac.ir The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. ijcce.ac.ir The accuracy of the predicted shifts can be improved by considering conformational averaging and solvent effects. biorxiv.orgnih.gov

For this compound, DFT calculations would predict the chemical shifts for all the unique proton and carbon atoms in the molecule. These predictions would be invaluable for assigning the signals in experimental NMR spectra. youtube.comyoutube.com The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and methoxy groups, as well as the specific conformation of the cyclopentane ring.

Table 3: Predicted ¹H NMR Chemical Shift Ranges

| Proton Environment | Expected Chemical Shift (ppm) |

|---|---|

| Amide (N-H₂) | 5.0 - 9.0 |

| Methoxy (O-CH₃) | 3.3 - 4.0 |

This table is based on general ¹H NMR chemical shift ranges for the specified functional groups. youtube.com

Table 4: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Quaternary Carbon (C-O, C-C=O) | 70 - 90 |

| Methoxy (O-CH₃) | 50 - 65 |

This table is based on general ¹³C NMR chemical shift ranges for the specified functional groups.

Solvent Effects on Molecular Conformation and Reactivity

The solvent can have a significant impact on the conformation, reactivity, and spectroscopic properties of a molecule. nih.govacs.org Computational models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) theory, can be used to simulate the effects of different solvents. nih.gov

For this compound, polar solvents would be expected to stabilize the dipolar resonance structure of the amide group, which could lead to changes in bond lengths and vibrational frequencies. nih.gov The conformational equilibrium of the cyclopentane ring might also be shifted in different solvents. Furthermore, the rates of reactions, such as hydrolysis, would be highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

No Published Computational or Crystallographic Data Available for this compound

Despite a comprehensive search of scientific literature and chemical databases, no published studies on the computational and theoretical properties of this compound, specifically concerning its intermolecular interactions and solid-state packing, could be located. This absence of crystallographic data and subsequent theoretical analyses, such as Hirshfeld surface analysis, precludes the generation of a detailed article on this specific topic.

The structured investigation, which aimed to gather information for an article on the computational studies of this compound, was unable to proceed due to the lack of foundational research on this compound. The planned section, "," with a specific focus on "Intermolecular Interactions and Solid-State Packing (e.g., Hirshfeld Surface Analysis)," requires experimental data from single-crystal X-ray diffraction to be performed. This experimental step is the necessary precursor to any computational analysis of the solid-state environment of a molecule.

Searches for the synthesis, crystal structure determination, and any form of computational analysis of this compound in scholarly databases yielded results for structurally related but distinct compounds. These included various other carboxamides and cyclopentane derivatives that have been the subject of crystallographic and theoretical investigation. However, the specific compound of interest appears to be uncharacterized in the scientific literature in the context of its solid-state structure.

Therefore, without primary data on its crystal structure, the creation of an authoritative and scientifically accurate article detailing its intermolecular interactions, complete with the requested data tables and detailed research findings, is not possible.

Derivatization and Analog Development for Chemical Research

Synthesis of N-Substituted 1-Methoxycyclopentane-1-carboxamide Analogs

The initial step would be the synthesis of the carboxylic acid precursor. This can be envisioned to start from cyclopentanone (B42830), which upon reaction with a cyanide source and methanol (B129727) would yield 1-methoxycyclopentane-1-carbonitrile (B2662273). Subsequent hydrolysis of the nitrile group under acidic or basic conditions would furnish the desired 1-methoxycyclopentane-1-carboxylic acid.

With the carboxylic acid in hand, several well-established amide coupling methods can be employed to introduce N-substituents. libretexts.orgyoutube.com These methods typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Common Amide Coupling Strategies:

| Coupling Reagent | Description |

| Acid Chlorides | The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). youtube.comyoutube.com The resulting acid chloride readily reacts with a wide range of amines to form the corresponding amide. youtube.com |

| Carbodiimides | Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to promote the direct coupling of carboxylic acids and amines. youtube.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. |

| Other Coupling Agents | A variety of other coupling agents, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), can be used, often in combination with a carbodiimide, to improve reaction efficiency and suppress side reactions. |

By employing a diverse library of amines, a wide array of N-substituted analogs can be generated. This includes the introduction of alkyl, aryl, heteroaryl, and other functional groups, allowing for a systematic investigation of how these substituents influence the molecule's characteristics. For instance, a series of N-aryl analogs could be synthesized by reacting 1-methoxycyclopentane-1-carbonyl chloride with various anilines.

Functionalization Strategies for the Cyclopentane (B165970) Ring

Modification of the cyclopentane ring itself offers another avenue for creating structural diversity. These strategies aim to introduce substituents at various positions on the carbocyclic framework, thereby altering its steric and electronic properties.

One potential strategy involves starting with a functionalized cyclopentanone derivative. For example, a 3-substituted cyclopentanone could be carried through the same synthetic sequence described earlier (cyanation, methoxylation, hydrolysis, and amide coupling) to yield a 3-substituted this compound.

Alternatively, direct functionalization of a pre-formed this compound scaffold could be explored. Recent advances in C-H activation chemistry provide powerful tools for the direct introduction of functional groups onto saturated carbocycles. nih.govresearchgate.net For instance, palladium-catalyzed C-H arylation could potentially be used to introduce aryl groups at the C3 position of the cyclopentane ring. nih.gov

Potential Cyclopentane Ring Functionalization Approaches:

| Strategy | Description |

| Starting from Functionalized Cyclopentanones | Utilizes readily available substituted cyclopentanones to introduce functionality at specific positions on the ring early in the synthetic sequence. |

| Radical Halogenation | Free-radical bromination, for example, could introduce a bromine atom onto the cyclopentane ring, which can then serve as a handle for further transformations such as nucleophilic substitution or cross-coupling reactions. |

| C-H Activation/Functionalization | Directed or non-directed C-H activation methodologies could enable the direct introduction of various functional groups (e.g., aryl, alkyl, heteroatom) onto the cyclopentane ring in a late-stage functionalization approach. nih.govresearchgate.net |

| Ring-Opening/Closing Strategies | More complex approaches could involve the cleavage of a C-C bond in the cyclopentane ring, followed by functionalization and subsequent ring closure to introduce new substituents. |

Stereochemical Control in Derivatization

The cyclopentane ring of this compound contains multiple stereocenters, and the control of stereochemistry during derivatization is crucial for understanding the three-dimensional requirements for its interactions.

When introducing substituents onto the cyclopentane ring, diastereoselective reactions can be employed to control the relative stereochemistry of the new stereocenters. For example, the reduction of a ketone precursor to an alcohol can often be achieved with high diastereoselectivity using appropriate reducing agents and reaction conditions. Subsequent functionalization of the alcohol would then proceed with a defined stereochemistry.

Electrophilic additions to cyclopentene (B43876) precursors can also be a powerful tool for stereocontrolled functionalization. nih.govacs.org The stereochemical outcome of these reactions is often influenced by the existing substituents on the ring, which can direct the approach of the electrophile. nih.govacs.org

For the synthesis of enantiomerically pure analogs, several strategies can be considered:

Chiral Resolution: The racemic carboxylic acid precursor or a later-stage intermediate could be resolved into its constituent enantiomers using chiral resolving agents.

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries during the synthesis can favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of a cyclopentene precursor could establish the stereochemistry of the ring.

Enzymatic Reactions: Biocatalysis offers a powerful approach for stereoselective transformations. acs.org Enzymes can be used for the kinetic resolution of racemic intermediates or for the direct asymmetric synthesis of chiral building blocks. acs.org

Structure-Reactivity Relationship Studies in Derivatives

The synthesis of a library of analogs of this compound, with systematic variations in the N-substituent and the cyclopentane ring, provides the foundation for structure-reactivity relationship (SRR) studies. These studies aim to correlate specific structural features with observed chemical reactivity or biological activity.

By comparing the properties of different analogs, researchers can deduce the influence of steric bulk, electronic effects, and hydrogen bonding capabilities of the introduced substituents. For example, a series of N-aryl analogs with electron-donating and electron-withdrawing groups on the aromatic ring could reveal the importance of electronic factors for a particular interaction. nih.govresearchgate.net

Key Parameters for SRR Studies:

| Structural Variation | Potential Impact |

| N-Substituent | Can influence hydrogen bonding, steric interactions, and overall lipophilicity. The nature of the substituent (e.g., alkyl, aryl, heterocyclic) can probe different binding pockets or interaction modes. nih.govresearchgate.net |

| Cyclopentane Ring Substitution | The position, size, and nature of substituents on the cyclopentane ring can alter the overall shape and conformation of the molecule, impacting its ability to fit into a specific binding site. |

| Stereochemistry | The absolute and relative stereochemistry of the molecule can be critical for its activity, as biological systems are often highly stereospecific. |

Computational modeling can further aid in understanding the observed SRR. By docking different analogs into a putative binding site or by calculating their electronic properties, it is possible to develop a theoretical model that explains the experimental observations and guides the design of new, more potent, or selective analogs.

Advanced Analytical Methodologies for 1 Methoxycyclopentane 1 Carboxamide Research

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of 1-methoxycyclopentane-1-carboxamide. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. csic.es This capability is crucial for confirming the molecular formula of the compound (C₇H₁₃NO₂) and distinguishing it from other potential isomers.

In the context of mechanistic elucidation, HRMS can be used to identify and characterize transient intermediates, byproducts, and degradation products in a reaction mixture. scispace.com By analyzing the exact masses of these species, researchers can piece together the reaction pathway. For instance, in a synthesis starting from a related precursor like methyl cyclopent-3-enecarboxylate, HRMS could verify the mass of the final product and identify any unreacted starting material or side-products formed during the synthesis. rsc.org

Product characterization relies on fragmentation analysis using tandem mass spectrometry (MS/MS). The collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would yield a unique fragmentation pattern, serving as a structural fingerprint for this compound.

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Significance |

|---|---|---|

| [M+H]⁺ | C₇H₁₄NO₂⁺ | Provides exact mass for molecular formula confirmation. |

| [M-OCH₃]⁺ | C₆H₁₀NO⁺ | Loss of the methoxy (B1213986) group. |

| [M-CONH₂]⁺ | C₆H₁₁O⁺ | Loss of the carboxamide group. |

| [C₅H₈(OCH₃)]⁺ | C₆H₁₁O⁺ | Cyclopentyl ring with methoxy group. |

This table is based on theoretical fragmentation patterns and established principles of mass spectrometry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. rsc.org While 1D NMR (¹H and ¹³C) provides primary information, advanced 2D NMR techniques are necessary for unambiguous assignment of all atoms within the molecule.

2D NMR Techniques for Complex Structural Assignment (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments reveal connectivity between atoms, which is essential for assembling the molecular puzzle. youtube.comgithub.io

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the non-equivalent protons on the cyclopentane (B165970) ring, helping to map out the -CH₂-CH₂-CH₂-CH₂- spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.eduresearchgate.net It is invaluable for assigning the carbon signals of the cyclopentane ring and the methoxy group by linking them to their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduresearchgate.net This is arguably the most critical experiment for this molecule. It would show a correlation from the methoxy protons (-OCH₃) to the quaternary carbon C1, and from the cyclopentane protons to both C1 and the amide carbonyl carbon, definitively confirming the placement of the methoxy and carboxamide groups on the same carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|---|

| 1 | C | - | ~85 | - | H from OCH₃, H from C2/C5 |

| 2, 5 | CH₂ | ~1.8 - 2.1 | ~35 | H on C3/C4 | C1, C3/C4, Carbonyl C |

| 3, 4 | CH₂ | ~1.6 - 1.8 | ~24 | H on C2/C5 | C1, C2/C5 |

| - | OCH₃ | ~3.2 | ~52 | - | C1 |

| - | C=O | - | ~178 | - | H from C2/C5 |

Note: Predicted chemical shifts are estimates based on data for analogous structures like 1-methoxycyclopentane-1-carboxylic acid and general substituent effects. vulcanchem.comresearchgate.net Solvent is assumed to be CDCl₃.

Solid-State NMR for Polymorph Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science and material science. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing and quantifying polymorphs. nih.govnih.gov Different polymorphs of this compound would have distinct arrangements of molecules in the crystal lattice. These differences in molecular packing lead to subtle but measurable variations in the chemical shifts and relaxation times in the SSNMR spectrum. indexcopernicus.com ¹³C cross-polarization magic-angle spinning (CP/MAS) is the most common SSNMR experiment used to identify and quantify the different forms in a bulk sample, providing crucial information that complements data from X-ray diffraction. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping the electron density of a crystalline sample. researchgate.net For this compound, this technique would yield a three-dimensional model of the molecule with precise bond lengths, bond angles, and torsion angles. mdpi.com This analysis would unambiguously confirm the connectivity and conformation of the cyclopentane ring, which typically adopts an envelope or twist conformation. researchgate.net Furthermore, X-ray crystallography reveals the details of the crystal packing, including intermolecular interactions like hydrogen bonding between the amide N-H groups and carbonyl oxygens, which dictate the solid-state properties of the material. mdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netnih.gov These techniques are fast, non-destructive, and can be used for both qualitative analysis and quantitative reaction monitoring. nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by specific molecular vibrations. The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch (Amide I band), the N-H bend (Amide II band), and the C-O stretch of the methoxy group. researchgate.netresearchgate.net

Raman Spectroscopy: As a complementary technique, Raman spectroscopy measures the inelastic scattering of laser light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone of the cyclopentane ring and the C=O bond would produce distinct Raman signals. Because water is a weak Raman scatterer, this technique is well-suited for monitoring reactions in aqueous media. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amide (R-CONH₂) | N-H stretch | 3400-3100 (two bands) | 3400-3100 |

| Alkane (C-H) | C-H stretch | 2950-2850 | 2950-2850 |

| Amide (C=O) | C=O stretch (Amide I) | 1680-1630 | 1680-1630 |

| Amide (N-H) | N-H bend (Amide II) | 1640-1550 | Moderate intensity |

This table presents characteristic wavenumber ranges for the specified functional groups.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental separation technique used to assess the purity of this compound and to monitor the progress of its synthesis. nih.gov The choice of method depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC): As a non-volatile and moderately polar compound, this compound is ideally suited for analysis by reversed-phase HPLC. nih.gov Using a C18 column and a mobile phase such as a water/acetonitrile or water/methanol (B129727) gradient, HPLC can effectively separate the target compound from starting materials, reagents, and byproducts. When coupled with a UV detector (which would detect the amide chromophore) or a mass spectrometer (LC-MS), HPLC provides a robust method for purity determination and quantitative analysis.

Gas Chromatography (GC): While possible, GC analysis would likely require derivatization to increase the volatility of the amide group. It is more commonly used to check for the presence of residual volatile solvents (e.g., diethyl ether, dichloromethane) used during the synthesis and purification process.

Column Chromatography: This preparative technique is essential for the purification of the crude product after synthesis. researchgate.netresearchgate.net Using a solid stationary phase like silica (B1680970) gel and an appropriate eluent system (e.g., hexane (B92381)/ethyl acetate), column chromatography allows for the isolation of this compound in high purity.

Table 4: Summary of Chromatographic Techniques for this compound

| Technique | Stationary Phase | Mobile Phase | Primary Application |

|---|---|---|---|

| HPLC | C18 silica | Water/Acetonitrile or Methanol | Purity assessment, quantitative analysis, reaction monitoring. |

| GC | Polysiloxane | Helium or Nitrogen | Analysis of residual volatile solvents. |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical in the synthesis and application of chiral compounds like this compound, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for this purpose. nih.gov The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. nih.gov The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving optimal separation. The presence of the methoxy and carboxamide groups on the chiral center of the target molecule allows for various interactions with the CSP, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are key to the separation mechanism.

Research Findings:

In a hypothetical study, the enantiomers of this compound were separated using a Chiralpak® AD-H column, a popular amylose-based CSP. The mobile phase composition was optimized to achieve baseline separation. The enantiomeric excess of a synthesized batch could then be accurately quantified by integrating the peak areas of the two enantiomers.

Table 1: Chiral HPLC Parameters for Enantiomeric Excess Determination of this compound

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (ee) | 95% (for a sample batch) |

This data is illustrative and based on typical results for similar chiral separations.

Preparative Chromatography for Isolation of Intermediates and Products

Following a chemical synthesis, the isolation and purification of the desired product and any key intermediates are paramount. Preparative chromatography, which operates on the same principles as analytical chromatography but on a larger scale, is the method of choice for this task. For the isolation of this compound and its precursors, both liquid chromatography and supercritical fluid chromatography (SFC) can be utilized.

Preparative SFC has emerged as a greener and often faster alternative to traditional preparative HPLC. selvita.com Utilizing supercritical carbon dioxide as the main mobile phase component, SFC reduces the consumption of organic solvents. selvita.com The choice between normal-phase and reversed-phase preparative chromatography depends on the polarity of the target compound and the impurities to be removed. Given the structure of this compound, normal-phase chromatography with a silica or polar-modified silica stationary phase is a common approach.

Research Findings:

In a representative purification process, a crude reaction mixture containing this compound was subjected to preparative SFC. The method was developed to efficiently separate the product from starting materials and by-products. The collected fractions were then analyzed for purity.

Table 2: Preparative SFC Parameters for the Isolation of this compound

| Parameter | Value |

| Column | Silica Gel (250 x 20 mm, 10 µm) |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 50 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 210 nm |

| Loading per Injection | 200 mg of crude material |

| Purity of Isolated Product | >99% |

This data is illustrative and based on typical results for preparative separations of similar compounds.

Spectroscopic Techniques for Reaction Kinetics Studies

Understanding the kinetics of a chemical reaction is fundamental to optimizing reaction conditions and elucidating reaction mechanisms. Spectroscopic techniques that can monitor the concentration of reactants, intermediates, and products in real-time are invaluable for such studies. For reactions involving this compound, such as its synthesis or hydrolysis, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful.

NMR Spectroscopy for Hindered Rotation Studies:

The amide bond in this compound exhibits restricted rotation due to the partial double bond character of the C-N bond. azom.comnanalysis.com This can lead to the observation of distinct signals for atoms near the amide group at low temperatures, which coalesce as the temperature increases and the rotation becomes faster on the NMR timescale. Dynamic NMR (DNMR) studies can be performed to determine the energy barrier to this rotation, providing insights into the electronic and steric environment of the amide group. nih.govnih.gov

FTIR Spectroscopy for Monitoring Reaction Progress:

FTIR spectroscopy is a versatile tool for monitoring the progress of chemical reactions by tracking the changes in the vibrational frequencies of functional groups. youtube.comnih.govnih.gov For instance, in the hydrolysis of this compound, the disappearance of the amide C=O stretching band (typically around 1650 cm⁻¹) and the appearance of the carboxylic acid O-H and C=O stretching bands can be monitored over time. researchgate.netrsc.org This allows for the determination of the reaction rate and the investigation of the influence of various parameters such as temperature and catalyst concentration.

Research Findings:

A hypothetical kinetic study of the acid-catalyzed hydrolysis of this compound was conducted using in-situ FTIR spectroscopy. The decrease in the integrated absorbance of the amide I band was monitored over time at a constant temperature.

Table 3: Kinetic Data for the Hydrolysis of this compound via FTIR Spectroscopy

| Time (min) | Integrated Absorbance of Amide I Band (Arbitrary Units) | Concentration of Amide (M) |

| 0 | 1.00 | 0.100 |

| 10 | 0.85 | 0.085 |

| 20 | 0.72 | 0.072 |

| 30 | 0.61 | 0.061 |

| 60 | 0.37 | 0.037 |

| 90 | 0.22 | 0.022 |

| 120 | 0.13 | 0.013 |

This data is illustrative and based on typical kinetic profiles for amide hydrolysis.

From such data, the rate constant (k) for the reaction can be determined by plotting the natural logarithm of the concentration versus time, which would yield a straight line for a first-order reaction.

Applications of 1 Methoxycyclopentane 1 Carboxamide in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Complex Molecule Construction

Cyclopentane (B165970) derivatives are fundamental building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The rigid, three-dimensional structure of the cyclopentane ring makes it a valuable scaffold for introducing stereochemical complexity.

The presence of both a methoxy (B1213986) and a carboxamide group at the same carbon atom (a quaternary center) in 1-methoxycyclopentane-1-carboxamide offers unique synthetic possibilities. The carboxamide group can be hydrolyzed to a carboxylic acid, reduced to an amine, or dehydrated to a nitrile, providing multiple pathways for further functionalization. The methoxy group, while relatively stable, can act as a directing group or be cleaved under specific conditions to reveal a hydroxyl group.

Research on related cyclopentane structures highlights their importance as synthetic intermediates. For instance, variously substituted cyclopentanes are used as platforms for creating diverse molecular libraries for drug discovery. nih.gov The strategic functionalization of the cyclopentane scaffold allows for the controlled introduction of different chemical groups, leading to a wide range of molecular architectures. Similarly, cyclopropane (B1198618) carboxamide derivatives have been utilized in the synthesis of biologically active compounds, demonstrating the utility of small ring structures in medicinal chemistry. nih.gov

The synthesis of complex molecules often relies on the use of versatile building blocks that can be elaborated in a controlled manner. researchgate.netchemrxiv.org Compounds like this compound, with their multiple functional groups, fit this description well. The table below illustrates the synthetic transformations possible for functional groups present in or related to this compound.

| Functional Group Transformation | Reagents/Conditions | Product Functional Group | Potential Application |

| Carboxamide Hydrolysis | Acid or Base | Carboxylic Acid | Further coupling reactions |

| Carboxamide Reduction | LiAlH₄ or similar | Amine | Introduction of basic centers |

| Carboxamide Dehydration | P₂O₅, SOCl₂ | Nitrile | Versatile synthetic handle |

| Methoxy Group Cleavage | BBr₃, HBr | Hydroxyl | Hydrogen bond donor/acceptor |

Utilization in Catalyst Design and Ligand Development

The development of new catalysts and ligands is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. While there is no specific information on the use of this compound in this context, its structural features suggest potential applications.

Chiral phosphine (B1218219) ligands based on ferrocene (B1249389), which contains cyclopentadienyl (B1206354) rings, have found industrial use in asymmetric catalysis. wikipedia.org This highlights the utility of cyclopentane-type structures in creating the steric and electronic environment necessary for stereoselective reactions. The cyclopentane scaffold of this compound could be functionalized to incorporate coordinating atoms like phosphorus or nitrogen, turning it into a ligand for transition metals.

Precursor for Advanced Organic Materials (e.g., Polymers, Supramolecular Assemblies)

The self-assembly of molecules into well-ordered, functional materials is a rapidly growing field. Carboxamide groups are well-known for their ability to form strong, directional hydrogen bonds, which can drive the formation of supramolecular structures like fibers, tapes, and gels. Benzene-1,3,5-tricarboxamides, for example, are versatile building blocks for creating one-dimensional, rod-like nanostructures. nih.gov

The cyclopentane unit in this compound can influence the packing and morphology of such assemblies. The non-planar nature of the cyclopentane ring can disrupt close packing, potentially leading to materials with interesting porous or gel-like properties. The methoxy group can also influence solubility and intermolecular interactions.

In polymer chemistry, cyclopentane derivatives can be incorporated into the polymer backbone or as pendant groups to modify the material's properties. For instance, polyvinylferrocene is a polymer where ferrocene units, containing cyclopentadienyl rings, are attached to a polymer chain. wikipedia.org The incorporation of a polar and hydrogen-bonding capable unit like this compound could be used to enhance properties like adhesion, thermal stability, or affinity for certain surfaces.

Research on cyclohexane-based derivatives has shown how substituents on a cycloalkane ring can direct supramolecular arrangements. rsc.org A similar principle would apply to cyclopentane-based molecules.

| Material Type | Key Interaction/Feature | Potential Property |

| Supramolecular Gels | Hydrogen bonding from carboxamide | Stimuli-responsive materials |

| Functional Polymers | Incorporation as a monomer or pendant group | Modified thermal or mechanical properties |

| Liquid Crystals | Anisotropic shape and directed interactions | Display technologies |

Development of Chiral Auxiliaries or Resolving Agents

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. nih.govrsc.org One common strategy to achieve this is the use of a chiral auxiliary, a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. ontosight.ai

If this compound were to be synthesized in an enantiomerically pure form, it could potentially serve as a chiral auxiliary. The carboxamide nitrogen could be part of a larger heterocyclic system, such as an oxazolidinone, which is a common feature in many successful chiral auxiliaries. The cyclopentane ring would provide a rigid scaffold to control the approach of reagents.

Alternatively, chiral acids and bases are often used as resolving agents to separate racemic mixtures. tcichemicals.comrug.nl A racemic mixture of a chiral acid, for example, can be reacted with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization. The resolved diastereomeric salt can then be treated to recover the enantiomerically pure acid and the resolving agent. If this compound were resolved into its separate enantiomers, the resulting chiral carboxylic acid (after hydrolysis) or amine (after reduction) could be used as a resolving agent.

The table below lists some common classes of chiral auxiliaries and resolving agents, into which a derivative of this compound could potentially be classified.

| Class | Example Compound/Structure | Mode of Action |

| Chiral Oxazolidinones | Evans Auxiliaries | Steric hindrance directs alkylation and aldol (B89426) reactions |

| Chiral Amines | (S)-1-Phenylethylamine | Forms diastereomeric salts with racemic acids |

| Chiral Carboxylic Acids | Tartaric Acid | Forms diastereomeric salts with racemic bases |

| Camphorsultams | Oppolzer's Camphorsultam | Covalent attachment to direct various reactions |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant waste. ucl.ac.uk The development of catalytic amide bond formation is a key area of research with a focus on efficiency and sustainability. ucl.ac.uk For a sterically hindered tertiary amide like 1-methoxycyclopentane-1-carboxamide, the development of novel catalytic systems is paramount for improving synthetic efficiency.

Future research should concentrate on several key areas:

Transition Metal Catalysis: While ruthenium, rhodium, and other transition metals have been used for amide synthesis, there is a need for catalysts with broader substrate scopes, particularly for challenging substrates. acs.orgresearchgate.net Research into ruthenium pincer complexes, for instance, has shown promise in the amidation of esters, a process that could be adapted for the synthesis of this compound. rsc.org

Organocatalysis: The use of metal-free catalysts is a growing area of interest. Boronic acid-based catalysts have been investigated for amide formation, and future work could focus on designing organocatalysts that are specifically tailored for the synthesis of α-substituted amides.

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to amide synthesis. rsc.orgnih.govnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the synthesis of a variety of amides. nih.govnih.gov Future research could explore the use of directed evolution and enzyme engineering to develop biocatalysts with high activity and selectivity for the synthesis of this compound and its derivatives. nih.gov

| Catalytic System | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|

| Transition Metal Catalysts (e.g., Ru, Rh) | High activity, potential for novel reactivity. acs.orgresearchgate.net | Potential for metal contamination, often require harsh conditions. dst.gov.in | Development of catalysts for sterically hindered substrates. |

| Organocatalysts (e.g., Boronic Acids) | Metal-free, often milder reaction conditions. | Lower activity compared to some metal catalysts. | Design of catalysts for specific α-substituted amides. |

| Biocatalysts (e.g., Lipases) | High selectivity, environmentally friendly, mild conditions. rsc.orgnih.govnih.gov | Limited substrate scope, potential for enzyme inhibition. rsc.org | Engineering enzymes for specific synthesis. nih.gov |

Exploration of Unexpected Reactivity and Rearrangement Pathways

The unique structural features of this compound, namely the α-methoxy group and the cyclopentane (B165970) ring, may give rise to unexpected reactivity and rearrangement pathways. The exploration of such pathways could lead to the discovery of novel synthetic methodologies.

Potential areas of investigation include:

Rearrangement Reactions: Classic amide rearrangements like the Hofmann, Curtius, and Lossen rearrangements typically involve the migration of a group from the carbonyl carbon to the nitrogen atom. youtube.com It would be intriguing to investigate whether the presence of the α-methoxy group could influence the mechanism or outcome of these rearrangements, potentially leading to novel products.

Cyclopentane Ring Reactivity: The cyclopentane ring itself can exhibit unique reactivity. doi.org Studies on the oxidation of cyclopentane have shown complex reaction pathways and the formation of various intermediates. doi.org Investigating the reactivity of the cyclopentane ring in this compound under various oxidative or radical conditions could unveil novel functionalization strategies.

Influence of the α-Methoxy Group: The α-methoxy group is expected to have a significant electronic influence on the amide functionality. This could lead to unexpected reactivity at the α-carbon or the carbonyl group. For example, the formation of α-alkoxy amides can be achieved through various methods, and the reactivity of these compounds is an area of active research. acs.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of speed, safety, and efficiency. nih.gov The integration of these technologies into the synthesis and study of this compound and its derivatives presents a significant opportunity.

Future research in this area could focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for safer handling of reagents and intermediates, improved heat and mass transfer, and easier scalability. nih.govacs.org Flow protocols for amide synthesis have been successfully developed using various coupling reagents and conditions. acs.orgthieme-connect.com

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to identify the optimal conditions for the synthesis of this compound. youtube.com

High-Throughput Library Synthesis: By combining flow chemistry with automated liquid handling, it would be possible to synthesize libraries of this compound analogues for screening in various applications, such as drug discovery. acs.org

Advanced Computational Design for New Analogues and Reactivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. rsc.org For this compound, computational methods can be employed to accelerate the discovery of new analogues and to gain a deeper understanding of its reactivity.

Key research directions include:

Analogue Design: Using molecular modeling and chemoinformatics, it is possible to design new analogues of this compound with tailored properties. nih.govacs.orgnih.gov For example, computational tools can be used to predict the biological activity or material properties of virtual compounds before they are synthesized.

Reactivity Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reactivity of this compound and to predict the outcomes of various reactions. rsc.orgresearchgate.net This can help to guide experimental work and to rationalize observed reactivity.

Machine Learning Models: Machine learning algorithms can be trained on existing experimental and computational data to develop predictive models for the properties and reactivity of amides. digitellinc.comnih.govaalto.fi Such models could be used to rapidly screen large virtual libraries of this compound derivatives.

| Computational Method | Application | Relevance to this compound |

|---|---|---|